molecular formula C10H16N2O2 B1372058 Ethyl 2-[(2-cyanoethyl)(cyclopropyl)amino]acetate CAS No. 1209586-21-9

Ethyl 2-[(2-cyanoethyl)(cyclopropyl)amino]acetate

Cat. No.: B1372058
CAS No.: 1209586-21-9
M. Wt: 196.25 g/mol
InChI Key: ZDRPMNISRPOWRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(2-cyanoethyl)(cyclopropyl)amino]acetate (ECE) is an organic compound with a molecular formula of C8H13NO3. It is composed of a cyclopropyl group attached to an ethylacetate moiety and a cyanoethyl group attached to an amine moiety. ECE is a versatile compound that has a wide range of applications in the scientific community. It is used in a variety of ways, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a tool in biochemistry and physiology research. In

Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl 2-[(2-cyanoethyl)(cyclopropyl)amino]acetate is utilized in the novel synthesis of substituted cyclopropane acetic acid ethyl esters, prepared from cyclopropyl alkyl ketones in the presence of lead(IV) acetate and 70% perchloric acid (Nongkhlaw et al., 2005).
  • It is a key intermediate in the efficient synthesis of cyclopropyl peptidomimetics, which are synthesized from protected amino acid Weinreb amides (Dunlap et al., 2011).

Catalytic Applications

  • The compound shows potential in catalytic applications, such as the cyclopropanation of alkenes, leading to the formation of ethyl 1-nitrocyclopropanecarboxylates (O'bannon & Dailey, 1989).

Properties

IUPAC Name

ethyl 2-[2-cyanoethyl(cyclopropyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-2-14-10(13)8-12(7-3-6-11)9-4-5-9/h9H,2-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRPMNISRPOWRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(CCC#N)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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